molecular formula C18H16N2O5S B2971354 ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate CAS No. 1251682-07-1

ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate

Cat. No.: B2971354
CAS No.: 1251682-07-1
M. Wt: 372.4
InChI Key: GIPFWLNRRHRFNX-UHFFFAOYSA-N
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Description

Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This unique structure imparts significant pharmacological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-b]pyridine core. This can be achieved by cyclization reactions involving appropriate starting materials such as 3-amino-4-cyano-2-thiophenecarboxamides . The cyclization is often carried out in the presence of formic acid or other cyclizing agents under reflux conditions.

Once the thieno[3,2-b]pyridine core is synthesized, it is further functionalized to introduce the hydroxy, methyl, and oxo groups. This involves selective oxidation and reduction reactions using reagents like potassium permanganate (KMnO4) and sodium borohydride (NaBH4). The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ greener and more sustainable reagents and solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) under reflux conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at room temperature.

    Substitution: Nitric acid (HNO3) in sulfuric acid (H2SO4) for nitration at low temperatures.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also modulate receptor activity by acting as an agonist or antagonist . The pathways involved include the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate can be compared with other thienopyridine derivatives such as:

These compounds share similar core structures but differ in their functional groups, which can significantly impact their biological activities and applications. The unique combination of functional groups in this compound imparts distinct pharmacological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[(7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-3-25-18(24)10-4-6-11(7-5-10)19-16(22)13-14(21)15-12(8-9-26-15)20(2)17(13)23/h4-9,21H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPFWLNRRHRFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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